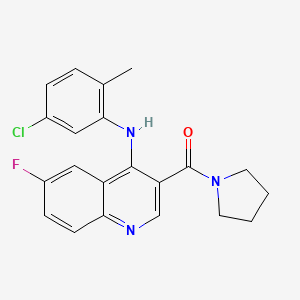

(4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound (4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a quinoline derivative featuring a pyrrolidin-1-yl methanone group at position 3, a 5-chloro-2-methylphenylamino substituent at position 4, and a fluorine atom at position 4. The chloro, fluoro, and methyl groups in this compound likely enhance its metabolic stability and binding affinity to biological targets, while the pyrrolidine moiety may improve solubility .

Properties

IUPAC Name |

[4-(5-chloro-2-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O/c1-13-4-5-14(22)10-19(13)25-20-16-11-15(23)6-7-18(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSKFIJVHHECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the fluoroquinolone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , highlighting its complex structure with multiple functional groups that contribute to its biological activity. The presence of a chloro group and a fluoro group enhances its lipophilicity, potentially influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between substituted quinoline derivatives and substituted anilines. Key steps in the synthesis may include:

- Retrosynthetic Analysis : Identifying feasible synthetic routes.

- Reaction Optimization : Adjusting temperature, solvent choice, and catalyst use.

- Analytical Techniques : Employing Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for monitoring and purification.

Antimicrobial Properties

Fluoroquinolones are primarily recognized for their antibacterial properties. The compound has shown potential against various bacterial strains through mechanisms involving DNA gyrase inhibition, which is crucial for bacterial DNA replication.

Anticancer Potential

Recent studies suggest that compounds with similar structural motifs exhibit anticancer activity. The compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer growth.

Case Studies and Research Findings

- In Vitro Studies : Experimental assays have demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as A431 and Fadu, indicating its potential as an anticancer agent.

- Computational Predictions : Tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast the biological activity spectrum based on structural analysis, suggesting possible interactions with multiple biological targets.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone backbone | Antibacterial |

| Levofloxacin | Similar core structure | Broad-spectrum antibiotic |

| Moxifloxacin | Additional methoxy group | Antibacterial and anti-inflammatory |

The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct pharmacological properties compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and pharmacological activities:

2.1. Substituent Effects on Bioactivity

- Chloro and Methyl Groups: highlights that chloro and methyl substituents in furochromenylideneaminopyrimidinones (e.g., compounds 3–7) significantly enhance analgesic and anti-inflammatory activities. Similarly, the 5-chloro-2-methylphenyl group in the target compound may contribute to its receptor binding efficiency .

- Fluorine Atom: Fluorine substitution, as seen in the target’s 6-fluoro group, is a common strategy to improve pharmacokinetic properties. For example, fluorinated pyridazinones in (e.g., pyrazon) exhibit herbicidal activity due to enhanced stability and bioavailability .

2.2. Pyrrolidine vs. Other Amines

The pyrrolidin-1-yl methanone group differentiates this compound from other quinoline derivatives. In , piroxicam analogs with morpholine or piperazine moieties (e.g., 13d, 13l) showed anti-HIV activity, suggesting that cyclic amines can modulate target engagement. Pyrrolidine’s smaller ring size compared to morpholine may influence conformational flexibility and solubility .

2.3. Comparison with Furochromenyl Derivatives

synthesizes furochromenylideneaminopyrimidinones (e.g., 1a,b, 5a–d) with methoxy and aliphatic amine substituents. While these compounds lack the quinoline core, their substituted pyrimidinones share functional similarities with the target compound’s aminoquinoline scaffold.

Pharmacological and Environmental Considerations

- Therapeutic Potential: The target compound’s structural features align with compounds in and , which show promise in pain management () and antiviral activity ().

- Environmental Impact: emphasizes the need to reduce emissions of particulate compounds.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.